Product packaging for Dimethyl 3-oxoadipate(Cat. No.:CAS No. 5457-44-3)

Dimethyl 3-oxoadipate

Cat. No.: B1580918
CAS No.: 5457-44-3
M. Wt: 188.18 g/mol
InChI Key: CMGTZMRSJJKAPM-UHFFFAOYSA-N
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Description

Contextualization within Oxoadipate Chemistry

Oxoadipate chemistry is centered around dicarboxylic acids and their derivatives that contain a ketone group. Dimethyl 3-oxoadipate (B1233008) is the dimethyl ester of 3-oxoadipic acid (also known as β-ketoadipic acid). inchem.org The presence of the ketone at the beta position relative to one of the carboxyl groups is a defining feature that dictates its reactivity and biological function. This structure allows it to participate in a variety of chemical transformations, making it a valuable synthon.

Interdisciplinary Relevance in Synthetic Organic Chemistry and Biochemistry

The academic importance of Dimethyl 3-oxoadipate is underscored by its relevance in two major scientific fields. In synthetic organic chemistry, its functional groups can be selectively targeted to construct more complex molecules. It serves as a precursor in the synthesis of various organic compounds. inchem.org In biochemistry, 3-oxoadipate is a central intermediate in the catabolism of aromatic compounds in many microorganisms through the 3-oxoadipate pathway (also known as the β-ketoadipate pathway). researchgate.netnih.gov This pathway is crucial for the environmental degradation of lignin (B12514952) and various pollutants. nih.gov

Historical Development of Research Perspectives

Research into oxoadipates and their esters has evolved considerably over time. Early studies focused on the fundamental chemical synthesis and characterization of these compounds. A notable synthesis of Dimethyl β-ketoadipate was reported in The Journal of Organic Chemistry in 1957. chemicalbook.com The discovery and elucidation of the 3-oxoadipate pathway in microorganisms marked a significant milestone, shifting the research focus towards the compound's biochemical role. nih.gov This pathway was initially studied in the context of aromatic compound degradation by soil bacteria. nih.gov More recent research has explored the genetic basis of this pathway in various organisms, including pathogenic yeasts and fungi, and has even ventured into metabolic engineering to produce valuable chemicals from waste materials via 3-oxoadipate intermediates. researcher.lifenih.govresearchgate.net

Chemical and Physical Properties of this compound

The utility of this compound in various research applications is underpinned by its specific chemical and physical properties.

PropertyValueSource(s)
IUPAC Name dimethyl 3-oxohexanedioate nih.govnist.gov
CAS Number 5457-44-3 nih.govnist.gov
Molecular Formula C8H12O5 nih.govnist.gov
Molecular Weight 188.18 g/mol nih.govnist.gov
Appearance Colorless liquid inchem.org
Boiling Point 122 °C at 0.5 Torr chemicalbook.com
Density 1.175 g/mL at 20 °C chemicalbook.com

Detailed Research Findings

Synthetic Applications

This compound is a versatile reagent in organic synthesis. Its β-ketoester moiety allows for a range of reactions, including alkylations, acylations, and cyclizations. The presence of two ester groups provides further handles for modification, such as reduction or hydrolysis. These characteristics make it a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules.

Biochemical Role in the 3-Oxoadipate Pathway

The 3-oxoadipate pathway is a central metabolic route for the breakdown of aromatic compounds like catechol and protocatechuate, which are derived from lignin and various environmental pollutants. researchgate.netnih.gov In this pathway, these aromatic rings are cleaved and funneled into producing 3-oxoadipate. researchgate.net This intermediate is then converted in two steps to succinyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production. researcher.life The final steps of this pathway, involving 3-oxoadipate, are catalyzed by 3-oxoadipate CoA-transferase and 3-oxoadipyl-CoA thiolase. researcher.life Studies have shown that in some organisms, these final steps occur within the mitochondria, highlighting the need for transport of intermediates across the mitochondrial membrane. researcher.life

Recent research has focused on harnessing this natural pathway for biotechnological applications. For instance, engineered E. coli have been developed to convert terephthalic acid (a monomer of PET plastic) into β-ketoadipic acid, demonstrating a potential route for upcycling plastic waste. nih.govresearchgate.net Furthermore, the enzymes of the 3-oxoadipate pathway are being studied for their potential in producing performance-advantaged nylons. nrel.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O5 B1580918 Dimethyl 3-oxoadipate CAS No. 5457-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-oxohexanedioate
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InChI

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGTZMRSJJKAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70202993
Record name Dimethyl 3-oxoadipate
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Molecular Weight

188.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5457-44-3
Record name Hexanedioic acid, 3-oxo-, 1,6-dimethyl ester
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Record name Dimethyl 3-oxoadipate
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Synthetic Methodologies and Chemical Transformations of Dimethyl 3 Oxoadipate

Established Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-oxoadipate (B1233008) can be achieved through several established routes, each with specific reaction conditions and catalytic systems.

Esterification Processes and Catalytic Systems for Oxoadipic Acid Derivatives

The direct esterification of 3-oxoadipic acid with methanol (B129727) is a primary method for producing dimethyl 3-oxoadipate. ontosight.ai This reaction is typically catalyzed by an acid. While specific catalytic systems for the dimethyl ester are not extensively detailed in the provided search results, the general principles of esterification suggest the use of common acid catalysts like sulfuric acid or hydrochloric acid.

Biocatalytic routes also present a viable option for the synthesis of 3-oxoadipate esters. google.com For instance, microorganisms can be engineered to produce 3-oxoadipate from precursors like succinate (B1194679) and acetate. google.com These biological systems often utilize coenzyme A (CoA) derivatives to activate the carboxylic acids for esterification or thioesterification. google.com

Cyclization Reactions for the Synthesis of Derived Ring Systems

This compound can serve as a precursor in cyclization reactions to form various ring systems. One notable example is the Dieckmann cyclization, an intramolecular Claisen condensation, which can be applied to diesters like dimethyl adipate (B1204190) to form five-membered rings. fiveable.me While the direct cyclization of this compound itself is not explicitly detailed, its structural similarity to dimethyl adipate suggests its potential to undergo similar intramolecular condensation reactions, leading to cyclic β-keto esters. These cyclic compounds are valuable building blocks in organic synthesis. fiveable.me

Other types of cyclization reactions, such as those involving hydrazones to form triazinoindoles, demonstrate the broader applicability of cyclization chemistry in generating complex heterocyclic structures. chempap.org Transition-metal catalyzed cyclizations also offer a modern approach to constructing cyclic molecules. purdue.edu

Formation from Precursors: 2-Hydroxy-3-oxoadipate (B1261866) Intermediate Trapping via Methylation

This compound can be conceptualized as being formed from the precursor 2-hydroxy-3-oxoadipate. In a biochemical context, 2-hydroxy-3-oxoadipate is an intermediate in certain metabolic pathways. wikipedia.orgnih.gov The enzyme 2-hydroxy-3-oxoadipate synthase catalyzes the formation of 2-hydroxy-3-oxoadipate from 2-oxoglutarate and glyoxylate (B1226380). wikipedia.org In a laboratory setting, the trapping of this hydroxy-keto-diacid intermediate via methylation of its carboxylic acid groups would yield dimethyl 2-hydroxy-3-oxoadipate. Subsequent oxidation of the hydroxyl group would lead to this compound.

Advanced Reaction Mechanisms and Stereochemical Investigations

The reactivity of this compound is largely governed by the presence of the ketone and two ester functional groups. Its enolate chemistry and participation in condensation reactions are of particular interest.

Enolate Chemistry and Alkylation Strategies

The carbon atoms alpha to the ketone group in this compound are acidic and can be deprotonated to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in various reactions. The formation of the enolate removes any stereochemical information at the alpha-carbon, leading to a racemic mixture if a new stereocenter is formed. libretexts.org

Alkylation of the enolate provides a route to introduce alkyl groups at the alpha-position. google.comlibretexts.org This reaction typically proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide. libretexts.orgucsb.edu The choice of base is crucial; strong bases like lithium diisopropylamide (LDA) can be used to completely deprotonate the carbonyl compound and form the enolate quantitatively. mnstate.edu For β-dicarbonyl compounds, weaker bases are often sufficient. mnstate.edu

Table 2: Alkylation of this compound

Reactant Alkylating Agent Base Product

Condensation Reactions and Adduct Formation

This compound can participate in various condensation reactions, which are fundamental carbon-carbon bond-forming reactions. openstax.org These reactions involve the nucleophilic addition of an enolate to a carbonyl group, followed by a dehydration step. wikipedia.org

The Claisen condensation, for example, involves the reaction of two ester molecules to form a β-keto ester. masterorganicchemistry.com While this compound already possesses a β-keto ester moiety, its enolate can potentially react with other carbonyl compounds in a crossed Claisen or aldol-type condensation. colorado.edupressbooks.pub The product of such a reaction would be a more complex adduct. For instance, the enolate of this compound could add to an aldehyde or ketone, leading to a β-hydroxy carbonyl compound after protonation. openstax.org

In the context of biological systems, 3-oxoadipate is an intermediate in the degradation of aromatic compounds. nih.govresearchgate.net Enzymes such as 3-oxoadipyl-CoA thiolase catalyze the cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA, demonstrating a biological equivalent of a retro-Claisen condensation. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
3-Oxoadipic acid
Methanol
Sulfuric acid
Hydrochloric acid
Succinate
Acetate
Coenzyme A (CoA)
Dimethyl adipate
Hydrazones
Triazinoindoles
2-Hydroxy-3-oxoadipate
2-Oxoglutarate
Glyoxylate
Dimethyl 2-hydroxy-3-oxoadipate
Lithium diisopropylamide (LDA)
Alkyl Halide
Dimethyl 2-alkyl-3-oxoadipate
Acetyl-CoA
Succinyl-CoA

Oxidative and Reductive Transformations of this compound and its Analogues

The chemical reactivity of this compound allows for selective oxidative and reductive transformations targeting the ketone functional group. These reactions are crucial for modifying the adipate backbone and introducing new functionalities.

Reductive Transformations: The ketone group of 3-oxoadipate esters can be selectively reduced to a hydroxyl group, yielding 3-hydroxyadipate derivatives. This transformation can be achieved through both chemical and biocatalytic methods. Chemical reduction can be performed using selective hydrogenating agents. Biocatalytically, enzymes such as 3-hydroxyacyl-CoA dehydrogenases can catalyze the reduction of the 3-oxoacyl group to a 3-hydroxyacyl group. This enzymatic approach is particularly noteworthy for its high selectivity. kuleuven.be For instance, the selective hydrogenation of related dicarboxylic acid esters, such as dimethyl oxalate (B1200264) to methyl glycolate, has been achieved using boron-modified silver catalysts on a silica (B1680970) support (B/Ag/SiO2), demonstrating high conversion and selectivity under specific reaction conditions. wikipedia.org

Oxidative Transformations: While direct oxidative cleavage of the this compound backbone is not extensively documented in readily available literature, oxidative processes involving precursors and related compounds are well-established. For example, the oxidative cleavage of catechol using an iron(III) nitrate (B79036) catalyst can lead to the formation of muconic acids, which can be subsequently hydrogenated and transesterified to produce dimethyl adipate. rsc.org In microbial metabolic pathways, the degradation of aromatic compounds often proceeds through the 3-oxoadipate pathway, which involves a series of enzymatic oxidation and cleavage steps. nih.govebi.ac.uk For instance, certain bacteria can metabolize compounds like 4-methylcatechol (B155104) via ortho-cleavage to 4-methylmuconolactone (B1244709), which is then converted in several steps to 4-methyl-3-oxoadipate. ethz.ch

Derivatization and Functionalization Strategies for Complex Molecule Synthesis

The presence of a β-ketoester system in this compound provides a reactive site for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of a wide array of complex molecules.

Construction of Substituted Adipate Frameworks

The active methylene (B1212753) group flanked by the ketone and ester carbonyls in this compound is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in various reactions to construct substituted adipate frameworks.

One of the key strategies involves the alkylation of the enolate with alkyl halides, which proceeds via an SN2 mechanism. d-nb.info A significant application of this reactivity is in the Knorr pyrrole (B145914) synthesis, where this compound can be reacted with an α-amino-ketone. researchgate.netd-nb.info This reaction inherently leads to the formation of a pyrrole ring fused to a substituted adipate framework. The initial step involves the condensation of the α-amino-ketone with the β-ketoester functionality of this compound.

Reaction Type Reactants Product Type Significance
AlkylationThis compound, Alkyl halideα-Substituted this compoundIntroduction of alkyl chains to the adipate backbone.
Knorr Pyrrole SynthesisThis compound, α-Amino-ketonePyrrole-substituted adipate derivativeConstruction of heterocyclic systems integrated with the adipate framework. researchgate.netd-nb.info

Synthesis of Nitrogen-Containing Derivatives for Research Applications

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. core.ac.ukresearchgate.net

The Knorr pyrrole synthesis stands out as a prominent example, providing a direct route to substituted pyrroles. wikipedia.orggoogle.comgoogle.commun.casioc-journal.cn In this reaction, the β-dicarbonyl moiety of this compound condenses with an α-amino-ketone, leading to the formation of a pyrrole ring. The reaction conditions and the nature of the substituents on both reactants can be varied to produce a library of pyrrole derivatives.

Furthermore, the 1,3-dicarbonyl structure of this compound makes it a suitable substrate for condensation reactions with other nitrogen-containing dinucleophiles to form different heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with other suitable precursors can yield pyridazines. dergipark.org.trmdpi.comchemtube3d.comekb.egorganic-chemistry.orgresearchgate.net

Another important transformation is reductive amination, where the ketone group of this compound reacts with an amine in the presence of a reducing agent to form an amino-adipate derivative. This reaction can be performed with ammonia (B1221849) to yield primary amines or with primary amines to give secondary amines. researchgate.netd-nb.infonih.govorganic-chemistry.orgthieme-connect.comthieme-connect.deoup.com These amino-adipate derivatives are versatile intermediates for the synthesis of more complex nitrogen-containing molecules.

Heterocycle Co-reactant General Reaction Type Potential Application
Pyrroleα-Amino-ketoneKnorr Pyrrole SynthesisPharmaceuticals, Materials Science wikipedia.orggoogle.com
PyrazoleHydrazineCondensationPharmaceuticals, Agrochemicals dergipark.org.trmdpi.comorganic-chemistry.org
PyridazineHydrazine derivativesCondensation/CyclizationPharmaceuticals, Dyes kuleuven.bechemtube3d.comekb.egorganic-chemistry.org
Amino-adipateAmine (e.g., ammonia, primary amine)Reductive AminationSynthetic Intermediates researchgate.netd-nb.infonih.govthieme-connect.com

Catalytic Applications and Utilization in Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

Dimethyl 3-oxoadipate (B1233008) is recognized for its utility as a versatile building block in the construction of intricate organic molecules. sielc.com Its bifunctional nature allows it to participate in a variety of reactions, enabling the synthesis of diverse chemical structures.

Precursor in Medicinal Chemistry Research

In the realm of medicinal chemistry, the structural framework of dimethyl 3-oxoadipate is a valuable starting point for the synthesis of biologically active compounds. ucd.ie Isoprenoids, a large class of natural products, are all synthesized from the precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov The search for new drugs often involves the creation of novel molecular scaffolds, and this compound provides a platform for generating such diversity. nih.gov For instance, the core structure can be modified to produce analogues of existing drugs or entirely new classes of therapeutic agents. The development of potent inhibitors for enzymes like 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS) in M. tuberculosis highlights the importance of versatile starting materials for creating targeted therapeutics. nih.gov

Intermediate in Specialty Chemical Production

The production of specialty chemicals often relies on key intermediates that can be readily converted into a range of final products. This compound serves this purpose effectively. It is a known intermediate in various synthetic pathways, including those for the production of adipic acid, a compound with significant industrial use. google.com The microbial degradation of aromatic compounds can also proceed through the 3-oxoadipate pathway, indicating the natural occurrence and breakdown of related structures. asm.orgresearchgate.net This makes this compound and its derivatives relevant to both chemical synthesis and biocatalytic processes for producing valuable chemicals.

Polymer and Advanced Material Precursor Research

The development of advanced materials with tailored properties is a significant area of modern research. tue.nlroutledge.comrsc.org this compound is being explored as a precursor for various polymers and resins due to its chemical functionality.

Derivatization for Nylon Analogues and Related Polymer Systems

Dimethyl adipate (B1204190), a related compound, is a key intermediate in the production of nylon precursors. fiveable.me The functional groups in this compound offer potential for creating modified nylon analogues. Adipic acid, which can be synthesized from this compound, is a monomer used in the production of nylon 6,6. google.comresearchgate.net Research into bio-based production of adipic acid and its precursors is driven by the desire for more sustainable manufacturing processes for these widely used polymers. researchgate.net The ability to introduce additional functionality, such as the keto group in this compound, could lead to nylons with altered properties like improved dyeability or thermal stability.

Exploration in Resin and Plastic Component Synthesis

The synthesis of resins and plastics often involves the polymerization of multifunctional monomers. ubc.cagoogle.com The structure of this compound makes it a candidate for incorporation into polyester (B1180765) and other resin systems. The ester groups can participate in polycondensation reactions, while the ketone group offers a site for further chemical modification or cross-linking, potentially leading to materials with enhanced strength or thermal resistance. The enzymatic depolymerization of synthetic polyesters is an area of active research, suggesting that polymers derived from precursors like this compound could be designed for biodegradability. scholaris.ca

Asymmetric Synthesis and Chiral Induction Studies

Asymmetric synthesis, the controlled synthesis of a specific stereoisomer, is of paramount importance in modern chemistry, particularly in the development of pharmaceuticals. researchgate.netnumberanalytics.com The creation of chiral molecules from achiral or racemic precursors is a key challenge. gu.se Chiral induction strategies are employed to control the stereochemical outcome of a reaction. rsc.org While specific studies focusing on the direct use of this compound in asymmetric synthesis are not extensively detailed in the provided context, its structure presents opportunities for such applications. The prochiral center adjacent to the ketone group could be a target for stereoselective reactions, such as asymmetric hydrogenation or alkylation, to produce chiral building blocks. The development of chiral catalysts and auxiliaries is crucial for achieving high enantioselectivity in these transformations. iipseries.org

Biochemical and Metabolic Pathway Research Involving 3 Oxoadipate and Its Dimethyl Ester

Elucidation of Metabolic Pathways and Enzyme Activities

Dimethyl 3-oxoadipate (B1233008) and its corresponding free acid, 3-oxoadipate (also known as β-ketoadipate), are key intermediates in various biochemical and metabolic pathways. Research into these pathways has provided significant insights into microbial degradation of aromatic compounds, biosynthesis of valuable chemicals, and amino acid catabolism.

The 3-oxoadipate pathway is a central metabolic route employed by a wide range of soil bacteria and fungi to break down aromatic compounds, which are abundant in nature, particularly as components of lignin (B12514952). This pathway facilitates the conversion of these complex aromatic structures into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, allowing the organism to utilize them as carbon and energy sources.

The 3-oxoadipate pathway is characterized by two main convergent branches: the catechol branch and the protocatechuate branch. Aromatic compounds are initially transformed into one of these two key intermediates, catechol or protocatechuate, before entering their respective branches of the pathway.

Catechol Branch: Aromatic compounds like salicylate, phenol, and benzoate (B1203000) (in some organisms) are converted to catechol. The catechol ring is then cleaved by catechol 1,2-dioxygenase to form cis,cis-muconate (B1241781). This is followed by a series of enzymatic reactions catalyzed by muconate cycloisomerase and muconolactone (B1205914) isomerase, leading to the formation of 3-oxoadipate enol-lactone.

Protocatechuate Branch: Aromatic compounds such as p-hydroxybenzoate are converted to protocatechuate. Protocatechuate 3,4-dioxygenase cleaves the aromatic ring to yield 3-carboxy-cis,cis-muconate (B1244389). Subsequent enzymatic steps, including cycloisomerization and decarboxylation, also lead to the formation of 3-oxoadipate enol-lactone, the point of convergence with the catechol branch.

From the common intermediate, 3-oxoadipate enol-lactone, a hydrolase acts to form 3-oxoadipate. Finally, 3-oxoadipate is converted to 3-oxoadipyl-CoA by 3-oxoadipate:succinyl-CoA transferase, which is then cleaved by 3-oxoadipyl-CoA thiolase into succinyl-CoA and acetyl-CoA, which enter central metabolism.

BranchKey IntermediateKey EnzymesFinal Products of the Pathway
Catechol Branch CatecholCatechol 1,2-dioxygenase, Muconate cycloisomerase, Muconolactone isomeraseSuccinyl-CoA, Acetyl-CoA
Protocatechuate Branch ProtocatechuateProtocatechuate 3,4-dioxygenase, 3-carboxy-cis,cis-muconate cycloisomerase, 4-carboxymuconolactone decarboxylaseSuccinyl-CoA, Acetyl-CoA

The 3-oxoadipate pathway is also crucial for the biodegradation of substituted aromatic compounds, including chloroaromatics and methylaromatics. However, the presence of substituents can sometimes lead to the formation of dead-end metabolites. For instance, the degradation of 4-methylcatechol (B155104) via the standard ortho-cleavage pathway can result in the accumulation of 4-methylmuconolactone (B1244709).

Some microorganisms have evolved modified versions of the 3-oxoadipate pathway to handle these substituted compounds. For example, in Pseudomonas reinekei MT1, a specific gene cluster (mml) encodes enzymes that can further metabolize 4-methylmuconolactone. This modified pathway involves a 4-methylmuconolactone methylisomerase and a 4-methyl-3-oxoadipate enol-lactone hydrolase, among other enzymes, to ultimately convert 4-methylcatechol into intermediates that can enter central metabolism. In this modified pathway, 4-methyl-3-oxoadipate has been identified as an inducer of the mml operon.

The degradation of chloroaromatics can also proceed through modified ortho-cleavage pathways, where chlorinated catechols are funneled into the 3-oxoadipate pathway.

The enzymes of the 3-oxoadipate pathway have been extensively studied and characterized from various microorganisms.

Hydrolases: 3-oxoadipate enol-lactone hydrolase catalyzes the hydrolysis of 3-oxoadipate enol-lactone to 3-oxoadipate. In some cases, specialized hydrolases are involved in the degradation of substituted compounds, such as the 4-methyl-3-oxoadipate enol-lactone hydrolase found in Pseudomonas reinekei MT1.

Isomerases: Muconate cycloisomerase and muconolactone isomerase are key enzymes in the catechol branch, responsible for the conversion of cis,cis-muconate to 3-oxoadipate enol-lactone. In the modified pathway for methylaromatics, a 4-methylmuconolactone methylisomerase plays a crucial role.

Transferases: 3-oxoadipate:succinyl-CoA transferase is responsible for the activation of 3-oxoadipate to its CoA derivative, 3-oxoadipyl-CoA, using succinyl-CoA as the CoA donor. This enzyme has been purified and characterized from several bacteria, including Pseudomonas sp. strain B13. Studies have shown that this enzyme can have varying substrate specificities, with some activity observed with 4-methyl-3-oxoadipate.

Thiolases: 3-oxoadipyl-CoA thiolase catalyzes the final step of the pathway, the thiolytic cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA. This enzyme has also been purified and characterized, and it belongs to the broad family of thiolases.

Enzyme ClassExample EnzymeFunction in 3-Oxoadipate Pathway
Hydrolases 3-oxoadipate enol-lactone hydrolaseHydrolyzes 3-oxoadipate enol-lactone to 3-oxoadipate.
Isomerases Muconate cycloisomeraseCatalyzes the cycloisomerization of cis,cis-muconate.
Transferases 3-oxoadipate:succinyl-CoA transferaseTransfers a CoA group from succinyl-CoA to 3-oxoadipate.
Thiolases 3-oxoadipyl-CoA thiolaseCleaves 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA.

In recent years, there has been significant interest in engineering microorganisms for the production of valuable chemicals from renewable resources. One such target is adipic acid, a precursor to nylon. The reverse β-oxidation pathway has emerged as a promising strategy for the biosynthesis of adipate (B1204190).

This synthetic pathway essentially operates as the reverse of the fatty acid degradation (β-oxidation) pathway. It starts with the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA, a reaction catalyzed by a 3-oxoadipyl-CoA thiolase. This is followed by a series of reduction and dehydration steps, catalyzed by a 3-hydroxyadipyl-CoA dehydrogenase, a 2,3-dehydroadipyl-CoA hydratase, and an adipyl-CoA dehydrogenase, to yield adipyl-CoA. Finally, a thioesterase can cleave the CoA moiety to produce adipic acid.

The initial steps of this engineered pathway are identical to the final steps of the 3-oxoadipate pathway, but in reverse. Therefore, research into the enzymes of the 3-oxoadipate pathway, particularly the thiolase and transferase, is highly relevant to the development of efficient adipate biosynthesis routes.

3-Oxoadipate is also a key intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan in mammals. The breakdown of these amino acids converges on the formation of 2-oxoadipate (also known as α-ketoadipate).

2-Oxoadipate is then oxidatively decarboxylated by the 2-oxoadipate dehydrogenase complex (OADHC) to form glutaryl-CoA. This multienzyme complex is analogous to the pyruvate (B1213749) dehydrogenase and 2-oxoglutarate dehydrogenase complexes. Interestingly, the OADHC shares its E2 and E3 components with the 2-oxoglutarate dehydrogenase complex, suggesting a potential for regulatory cross-talk between amino acid catabolism and the TCA cycle.

While 3-oxoadipate itself is not directly in the main pathway of lysine and tryptophan breakdown to glutaryl-CoA, the structurally similar 2-oxoadipate is a central player. This highlights the importance of α-keto acids in metabolic pathways and the conservation of enzymatic mechanisms for their processing.

The 3-Oxoadipate Pathway in Microbial Metabolism of Aromatic Compounds

Enzyme-Catalyzed Transformations and Mechanistic Biochemistry

The transformation of 3-oxoadipate is central to the catabolism of aromatic compounds in various microorganisms. This process is mediated by a series of specialized enzymes that channel diverse aromatic precursors into central metabolism.

Investigation of 3-Oxoadipate Synthase Activity

In the context of metabolic pathways, 3-oxoadipate is typically formed through the hydrolysis of 3-oxoadipate enol-lactone, a reaction catalyzed by an enol-lactonase, rather than by a direct "3-oxoadipate synthase" that performs a condensation reaction. The β-ketoadipate pathway, a widely distributed route among soil bacteria for the degradation of aromatic compounds, culminates in the formation of 3-oxoadipate, which is then channeled into the Krebs cycle. nih.gov

A distinct but related enzyme is 2-hydroxy-3-oxoadipate (B1261866) synthase (EC 2.2.1.5). This enzyme catalyzes the reaction between 2-oxoglutarate and glyoxylate (B1226380) to produce 2-hydroxy-3-oxoadipate and carbon dioxide. wikiwand.comwikipedia.org It belongs to the transferase family and is involved in glyoxylate and dicarboxylate metabolism, utilizing thiamin diphosphate (B83284) as a cofactor. wikiwand.comwikipedia.org This enzyme is not directly part of the main β-ketoadipate pathway that produces 3-oxoadipate from aromatic compounds.

Table 1: Comparison of 3-Oxoadipate Formation and 2-Hydroxy-3-Oxoadipate Synthase

FeatureFormation of 3-Oxoadipate (in β-Ketoadipate Pathway)2-Hydroxy-3-Oxoadipate Synthase
Enzyme 3-Oxoadipate enol-lactonase2-Hydroxy-3-oxoadipate synthase
Reaction Hydrolysis of 3-oxoadipate enol-lactoneCondensation of 2-oxoglutarate and glyoxylate
Product 3-Oxoadipate2-Hydroxy-3-oxoadipate
Metabolic Pathway β-Ketoadipate pathway (Aromatic catabolism)Glyoxylate and dicarboxylate metabolism
Cofactor None requiredThiamin diphosphate

Role of 3-Oxoadipate Enol-Lactonases in Biological Systems

3-Oxoadipate enol-lactonase (EC 3.1.1.24) is a key hydrolase enzyme that participates in the degradation of aromatic compounds like catechol and protocatechuate via the β-ketoadipate pathway. nih.gov It catalyzes the hydrolysis of 3-oxoadipate enol-lactone to form 3-oxoadipate. nih.gov This step is crucial as it converts the cyclic enol-lactone into a linear dicarboxylic acid, preparing it for the subsequent reactions that lead to its entry into the central metabolism.

In some bacteria, such as Pseudomonas reinekei MT1, modified versions of this pathway exist for the degradation of substituted aromatics. For instance, a 4-methyl-3-oxoadipate enol-lactone hydrolase is involved in the metabolism of 4-methylcatechol. researchgate.net Deletion of the gene encoding this enzyme results in the inability of the bacterium to open the lactone ring, highlighting its essential role. nih.govresearchgate.net

Coenzyme A Transferases and Thiolase Activity

Once 3-oxoadipate is formed, it is activated by a Coenzyme A (CoA) transferase. Specifically, 3-oxoadipate CoA-transferase (EC 2.8.3.6) catalyzes the transfer of CoA from succinyl-CoA to 3-oxoadipate, yielding 3-oxoadipyl-CoA and succinate (B1194679). wikipedia.org This reaction is a critical step that prepares the molecule for cleavage. This enzyme is commonly found in soil bacteria and fungi involved in the catabolism of aromatic compounds. wikipedia.org

The resulting 3-oxoadipyl-CoA is then cleaved by 3-oxoadipyl-CoA thiolase (EC 2.3.1.174). This thiolase catalyzes the reaction of 3-oxoadipyl-CoA with free CoA to produce two key intermediates of central metabolism: acetyl-CoA and succinyl-CoA. nih.gov These products can then directly enter the Krebs cycle, completing the degradation of the original aromatic compound. nih.gov In Pseudomonas sp. strain B13, both the 3-oxoadipate:succinyl-CoA transferase and the 3-oxoadipyl-CoA thiolase have been purified and characterized, revealing details about their molecular weight, subunit structure, and kinetic properties.

Table 2: Properties of Key Enzymes in 3-Oxoadipate Metabolism in Pseudomonas sp. strain B13

EnzymeNative Molecular Mass (Da)Subunit StructureOptimal pHKm Values
3-Oxoadipate:succinyl-CoA transferase 115,000 ± 5,000Heterotetramer (A2B2)8.40.4 mM (3-oxoadipate), 0.2 mM (succinyl-CoA)
3-Oxoadipyl-CoA thiolase 162,000 ± 5,000Tetramer (A4)7.80.15 mM (3-oxoadipyl-CoA), 0.01 mM (CoA)

Biotechnological Production and Engineered Pathways

The enzymes and pathways involved in 3-oxoadipate metabolism are prime targets for metabolic engineering and biotechnology. By harnessing these natural catabolic routes, microorganisms can be engineered to produce valuable chemicals from renewable feedstocks.

Microbial Engineering for Enhanced Biosynthesis

Metabolic engineering is a powerful approach for developing microbial cell factories for the production of various chemicals. This involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired substance. General strategies include the overexpression of key enzymes, deletion of competing pathways, and optimization of precursor supply.

Valorization of Lignin-Derived Compounds via the β-Ketoadipate Pathway

Lignin, a complex aromatic polymer, is a major component of plant biomass and a largely underutilized byproduct of the paper and biorefinery industries. The depolymerization of lignin yields a heterogeneous mixture of aromatic compounds. The β-ketoadipate pathway is a natural "biological funnel" that can convert this diverse mixture of aromatics into a single, valuable chemical intermediate: β-ketoadipate (3-oxoadipate).

Engineered strains of Pseudomonas putida KT2440 have been developed to efficiently convert lignin-derived compounds, such as p-coumarate, ferulate, vanillin, and vanillate, into β-ketoadipate. These engineered microbes can achieve high titers and yields. For instance, studies have demonstrated the production of up to 44.5 g/L of β-ketoadipate from model aromatic compounds. Furthermore, these engineered strains have been successfully used to produce β-ketoadipate directly from corn stover-derived lignin, achieving a yield of 0.10 grams per gram of lignin. This bioprocess is considered a promising strategy for lignin valorization, converting a low-value waste stream into a precursor for performance-advantaged polymers.

Biological Impact of Related Metabolites and Derivatives

The biological significance of 3-oxoadipate extends to its various analogues and derivatives, which have been the subject of research in enzymology, microbial metabolism, and environmental science. These studies shed light on the diverse roles these compounds play, from acting as signaling molecules in metabolic pathways to being substrates for environmental biotransformation and detoxification processes.

Research on Biological Activity of 3-Oxoadipate Analogues

Research into the biological activities of 3-oxoadipate analogues has revealed their involvement in regulating gene expression and their interaction with key metabolic enzymes. A notable example is 4-methyl-3-oxoadipate, a structural analogue of 3-oxoadipate. In the bacterium Pseudomonas reinekei MT1, 4-methyl-3-oxoadipate has been identified as an inducer of the mml gene cluster. nih.govnih.govresearchgate.net This gene cluster is responsible for the degradation of methylaromatic compounds, highlighting a specific regulatory role for this 3-oxoadipate analogue in bacterial catabolic pathways. The degradation of 4-methylcatechol, a common intermediate in the breakdown of methylaromatics, typically leads to the formation of 4-methylmuconolactone as a dead-end metabolite in many microorganisms. However, in P. reinekei MT1, a modified 3-oxoadipate pathway allows for the further metabolism of this compound, with 4-methyl-3-oxoadipate playing a crucial role in inducing the necessary enzymatic machinery.

The enzymes within these modified pathways, such as 4-methyl-3-oxoadipyl-CoA transferase and 4-methyl-3-oxoadipyl-CoA thiolase, are analogous to the enzymes of the classical 3-oxoadipate pathway and are essential for channeling these methylated compounds into central metabolism. nih.govnih.govresearchgate.net

Further studies have explored the inhibitory effects of synthetic analogues on enzymes related to 3-oxoadipate metabolism. For instance, phosphonate (B1237965) analogues of 2-oxoadipate have been shown to selectively inhibit 2-oxoadipate dehydrogenase. This line of research, while focused on enzyme inhibition rather than natural metabolic regulation, underscores the potential for 3-oxoadipate analogues to interact specifically with and modulate the activity of key enzymes in related metabolic pathways.

Below is a table summarizing the observed biological activities of selected 3-oxoadipate analogues.

Analogue NameBiological ActivityOrganism/System
4-methyl-3-oxoadipateInducer of the mml gene cluster for methylaromatic degradation.Pseudomonas reinekei MT1

Environmental Biotransformation and Detoxification Processes

The environmental fate of dimethyl 3-oxoadipate and related compounds is primarily dictated by microbial biotransformation. As esters of a dicarboxylic acid, they are susceptible to enzymatic hydrolysis by a wide range of microorganisms. epa.gov This initial step is a crucial detoxification mechanism, as it breaks down the ester into its constituent alcohol (methanol) and dicarboxylic acid (3-oxoadipic acid).

The primary mechanism for the breakdown of esters in the environment is through the action of esterases, a broad class of hydrolytic enzymes produced by many soil and aquatic microorganisms. The hydrolysis of the ester bond in this compound would yield 3-oxoadipate and two molecules of methanol (B129727). While specific studies on the microbial degradation of this compound are not extensively documented, the fate of its hydrolysis product, 3-oxoadipate, is well understood. This dicarboxylic acid is a central intermediate in the 3-oxoadipate pathway, a key aerobic pathway for the degradation of aromatic compounds in bacteria and fungi. nih.gov

Once formed, 3-oxoadipate is channeled into the Krebs cycle, a central metabolic pathway for energy production. This is accomplished through the action of two key enzymes: 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase. nih.gov This pathway effectively mineralizes the organic compound, converting it into carbon dioxide and water, thus completing the detoxification process.

The environmental biotransformation of this compound can be summarized in the following steps:

Ester Hydrolysis : Microbial esterases hydrolyze this compound to 3-oxoadipate and methanol.

Activation : 3-oxoadipate is activated to its coenzyme A (CoA) derivative, 3-oxoadipyl-CoA.

Thiolytic Cleavage : 3-oxoadipyl-CoA is cleaved into acetyl-CoA and succinyl-CoA.

Central Metabolism : Acetyl-CoA and succinyl-CoA enter the Krebs cycle.

This process represents an effective natural attenuation strategy for compounds like this compound that may be introduced into the environment. The widespread presence of microorganisms capable of ester hydrolysis and the degradation of the resulting dicarboxylic acids ensures their relatively low persistence and detoxification.

The following table outlines the key steps and enzymes involved in the environmental biotransformation and detoxification of this compound.

Transformation StepReactantProduct(s)Key Enzyme(s)
Ester HydrolysisThis compound3-Oxoadipate, MethanolCarboxylesterases
CoA Activation3-Oxoadipate3-Oxoadipyl-CoA3-Oxoadipate:succinyl-CoA transferase
Thiolysis3-Oxoadipyl-CoAAcetyl-CoA, Succinyl-CoA3-Oxoadipyl-CoA thiolase

Advanced Analytical and Spectroscopic Characterization in Research of Dimethyl 3 Oxoadipate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and purification of Dimethyl 3-oxoadipate (B1233008) from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of Dimethyl 3-oxoadipate. govst.eduijpqa.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from impurities and starting materials. core.ac.uknih.gov

A common approach for a moderately polar compound like this compound is reversed-phase HPLC. govst.edu This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. govst.edu Method development would typically involve screening different mobile phase compositions, such as mixtures of methanol (B129727) or acetonitrile (B52724) with water, to find the optimal solvent strength for elution. nih.gov The pH of the mobile phase can also be adjusted, often with a buffer like ammonium (B1175870) acetate, to ensure the consistent ionization state of the analyte and any acidic or basic impurities. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the ketone chromophore in this compound is expected to absorb UV light at a specific wavelength. govst.edu The validation of the developed method would include assessing its linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is for illustrative purposes.

For the isolation of larger quantities of pure this compound for further studies, preparative chromatography is employed. rssl.comspringernature.comsemanticscholar.org This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. springernature.com

The primary goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. rssl.com This often involves intentionally overloading the column to a certain extent, which can lead to broader peaks than in analytical chromatography. rssl.com The method developed for analytical HPLC can be scaled up for preparative isolation. springernature.com This involves adjusting the column dimensions, flow rate, and sample injection volume to accommodate the larger scale.

After separation, fractions of the eluent are collected. These fractions are then analyzed, typically by analytical HPLC, to determine which contain the purified this compound. The solvent is then removed from the desired fractions, often through evaporation or freeze-drying, to yield the isolated compound. rssl.comspringernature.com

Table 2: Example of Scale-Up from Analytical to Preparative Chromatography

Parameter Analytical Scale Preparative Scale
Column Dimensions 250 mm x 4.6 mm 250 mm x 21.2 mm
Particle Size 5 µm 10 µm
Flow Rate 1.0 mL/min 20 mL/min

| Sample Load | < 1 mg | 50-500 mg |

This table provides a conceptual illustration of scaling up a chromatographic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for gaining detailed structural information about molecules and for probing the mechanisms of chemical reactions.

In the study of reaction mechanisms involving this compound, NMR spectroscopy can be used to detect and characterize transient intermediates. d-nb.info By acquiring NMR spectra at various time points during a reaction, it is possible to observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and products. d-nb.info

For example, in a reaction where this compound is being formed, ¹H NMR could be used to monitor the integration of proton signals unique to the intermediate species relative to the starting materials and the final product. Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can provide further structural information about these short-lived species, helping to piece together the step-by-step mechanism of the reaction.

NMR spectroscopy is the gold standard for the structural confirmation of newly synthesized compounds, including derivatives of this compound. mdpi.commdpi.com Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure.

The ¹H NMR spectrum will show distinct signals for the different types of protons in the molecule, such as the methyl ester protons and the methylene (B1212753) protons. The chemical shift of these signals, their integration (the area under the peak), and their splitting patterns (due to spin-spin coupling) all provide clues to the structure. For instance, the methylene protons adjacent to the ketone and ester groups in this compound would be expected to have characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts can indicate the type of carbon (e.g., carbonyl, ester, methylene).

Two-dimensional NMR techniques are also invaluable for confirming the structure of derivatives. For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to determine which protons are directly attached to which carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can reveal longer-range correlations between protons and carbons, helping to assemble the complete molecular structure. mdpi.com

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. scripps.edu

It is a powerful tool for monitoring the progress of a reaction in real-time. purdue.educhemrxiv.org By coupling a mass spectrometer to a reaction vessel, it is possible to continuously sample the reaction mixture and obtain mass spectra of the components present. This allows for the direct observation of the consumption of reactants and the formation of products and intermediates, providing valuable kinetic data. scripps.edupurdue.edu

In the context of metabolomics, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a key technique for identifying metabolites. acs.orgosti.govnih.govnsf.gov If this compound were to be studied in a biological system, LC-MS could be used to detect and identify its metabolic products. acs.org The process would involve separating the metabolites from a biological sample using LC and then analyzing them by MS. nih.gov The accurate mass measurement of a potential metabolite can be used to determine its elemental formula. nih.gov Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented and the resulting fragment ions are analyzed to piece together its structure. nih.govnih.gov For example, the detection of 3-oxoadipate could indicate the hydrolysis of the methyl esters of this compound within a biological system. acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-oxoadipate
Acetonitrile
Methanol

Liquid Chromatography-Mass Spectrometry (LC-MS) for Time-Dependent Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive detection and molecular weight determination of mass spectrometry. This combination is particularly valuable for the time-dependent profiling of reactions involving this compound, allowing researchers to monitor the consumption of reactants and the formation of intermediates and products.

In a typical application, a reaction mixture is sampled at various time points. Each sample is injected into the LC system, where this compound and other components are separated based on their affinity for the stationary phase of the chromatography column. As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative data.

By plotting the concentration of each species against time, a detailed kinetic profile of the reaction can be constructed. This is crucial for understanding reaction mechanisms, optimizing reaction conditions, and studying enzymatic transformations involving this compound. For instance, in the synthesis or hydrolysis of this β-keto ester, LC-MS can track the precise rate of formation or disappearance of the target molecule amidst a complex mixture of starting materials, catalysts, and byproducts nih.govrsc.orgthermofisher.com. The quantitative data obtained is essential for calculating reaction rates and determining kinetic constants.

Fragmentation Pattern Analysis

Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or as a standalone method with electron ionization (EI), provides invaluable structural information through the analysis of fragmentation patterns. When this compound (with a molecular weight of 188.18 g/mol ) is subjected to electron ionization, it forms a molecular ion (M⁺) which is often unstable and breaks apart into smaller, characteristic fragment ions chemguide.co.uk. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of these fragments.

The fragmentation of esters and ketones follows predictable pathways, such as alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For this compound, key fragmentation pathways include:

Loss of a methoxy (B1213986) group (-OCH₃): Cleavage of the ester group can result in the loss of a methoxy radical, leading to a prominent acylium ion.

Alpha-cleavage: Breakage of the C-C bonds adjacent to the ketone or ester carbonyl groups.

Cleavage of the carbon chain: The aliphatic chain connecting the functional groups can fragment at various points.

Analysis of the mass spectrum of this compound reveals several key fragments that aid in its identification.

Table 1: Prominent Mass Spectrometry Fragments of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment Ion
188[C₈H₁₂O₅]⁺ (Molecular Ion)
157[M - OCH₃]⁺
129[M - COOCH₃]⁺
116[C₅H₈O₃]⁺
101[CH₃OCOCH₂CO]⁺
59[COOCH₃]⁺

This data is based on typical fragmentation patterns for β-keto esters and publicly available spectral data.

Other Advanced Spectroscopic Methods for Research

Beyond mass spectrometry, other spectroscopic techniques are routinely employed to characterize this compound and monitor its chemical behavior.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows these absorptions as peaks.

The FT-IR spectrum of this compound is distinguished by the prominent absorption bands corresponding to its ketone and two ester functional groups. As a β-keto ester, it exhibits strong C=O stretching vibrations. The spectrum also shows characteristic absorptions for C-O single bonds and C-H bonds in the methyl and methylene groups uobabylon.edu.iqpressbooks.pubvscht.czspectroscopyonline.com. The NIST Chemistry WebBook provides a reference spectrum for this compound, confirming these features .

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-3000C-H StretchAliphatic (CH₂, CH₃)
~1745C=O StretchEster Carbonyl
~1720C=O StretchKetone Carbonyl
~1440C-H BendCH₂ Scissoring
~1150-1300C-O StretchEster

Note: The presence of two distinct carbonyl peaks, or a broadened peak with a shoulder, is characteristic of β-keto esters uobabylon.edu.iq.

UV-Visible Spectroscopy in Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for molecules containing chromophores—parts of the molecule that absorb light, such as double bonds or carbonyl groups. The absorbance is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law.

This compound, containing carbonyl groups, exhibits UV absorbance. While isolated carbonyl groups have a relatively weak absorption (n→π* transition) around 270-290 nm, the presence of the β-keto ester functionality can influence this. More importantly, many reactions involving this compound, such as condensation or hydrolysis, will involve a change in the electronic structure and conjugation of the system aklectures.com. For example, the formation of an α,β-unsaturated ketone product from a reaction of this compound would create a conjugated system that absorbs strongly at a longer wavelength (π→π* transition) than the starting material.

This change in absorbance allows for real-time monitoring of reaction kinetics spectroscopyonline.com. By setting the spectrophotometer to a wavelength where a reactant or product has a unique and strong absorbance, researchers can track the change in its concentration over time. This provides a convenient and non-destructive method for studying reaction rates and mechanisms, such as monitoring the hydrolysis of the ester groups or its participation in Claisen condensations spectroscopyonline.comresearchgate.netacs.org.

Theoretical and Computational Studies of Dimethyl 3 Oxoadipate

Mechanistic Insights through Computational Chemistry

Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify stable intermediates, predict the structures of transient transition states, and determine the energy barriers that govern reaction rates.

The formation of β-keto esters such as Dimethyl 3-oxoadipate (B1233008) is classically achieved through reactions like the Claisen condensation. fiveable.melibretexts.orgwikipedia.org This reaction involves the base-mediated condensation of two ester molecules. A plausible pathway to Dimethyl 3-oxoadipate is a crossed Claisen condensation between dimethyl succinate (B1194679) and dimethyl oxalate (B1200264).

Computational models are employed to dissect this multi-step process:

Enolate Formation: A base abstracts an α-proton from one ester (e.g., dimethyl succinate) to form a nucleophilic enolate. This step is typically fast.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester. This is often the rate-determining step of the reaction.

Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide leaving group to form the final β-keto ester.

DFT calculations can predict the Gibbs free energy (ΔG) for each step, including the activation energy (ΔG‡) required to reach the transition state. While specific DFT studies for the synthesis of this compound are not prevalent in literature, data from analogous Claisen and Dieckmann (intramolecular Claisen) condensations provide representative energy values. researchgate.netmasterorganicchemistry.com These studies show that the nucleophilic attack typically has the highest energy barrier, confirming it as the rate-limiting step.

Table 1: Representative Calculated Energy Changes for a Claisen-Type Condensation Pathway (Illustrative Values)
Reaction StepDescriptionCalculated ΔG (kcal/mol)Calculated ΔG‡ (kcal/mol)
1Enolate Formation (Deprotonation)+5 to +10+10 to +15
2Nucleophilic Attack (C-C Bond Formation)-15 to -20+20 to +25
3Alkoxide Elimination-5 to -10+5 to +10
4Final Deprotonation (Driving Force)-10 to -15~0

Note: Values are illustrative, based on DFT calculations of similar Claisen condensation reactions, and can vary significantly with the specific esters, base, and solvent system modeled.

The transition state (TS) is a fleeting, high-energy structure that represents the peak of the energy barrier between reactants and products. Its characterization is a key output of computational reaction modeling. For the rate-determining nucleophilic attack in a Claisen condensation, the transition state involves the partial formation of the new carbon-carbon bond and the partial breaking of the electrophilic ester's carbonyl π-bond.

Computational analysis reveals the geometry of this TS, including critical bond lengths and angles. A key feature is the asynchronous nature of bond formation and breaking. In the TS for the C-C bond formation step, the distance between the nucleophilic α-carbon and the electrophilic carbonyl carbon is significantly shorter than in the reactant state but longer than in the final product.

Table 2: Typical Transition State Structural Parameters for the Nucleophilic Attack Step in a Claisen Condensation
ParameterDescriptionTypical Calculated Value (Å)
Cα---CcarbonylLength of the forming C-C bond2.0 - 2.5
C=OLength of the attacked carbonyl bond1.25 - 1.35
C---OR'Length of the bond to the future leaving group~1.45

Note: Values are generalized from DFT studies of related carbonyl addition reactions. The C=O bond lengthens as it takes on more single-bond character in the TS.

Molecular Modeling and Simulation

While quantum chemistry elucidates reaction mechanisms, molecular modeling and simulation techniques, often using classical force fields, are ideal for studying the behavior of molecules in complex biological environments and for analyzing their conformational landscapes.

This compound is the ester form of 3-oxoadipic acid (also known as β-ketoadipate), a central intermediate in the β-ketoadipate pathway. nih.gov This pathway is crucial for the degradation of aromatic compounds by bacteria and fungi. nih.gov The final step of this pathway involves the enzyme 3-oxoadipyl-CoA thiolase , which catalyzes the CoA-dependent cleavage of 3-oxoadipyl-CoA into succinyl-CoA and acetyl-CoA. wikipedia.orguniprot.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a substrate like 3-oxoadipyl-CoA and the active site of an enzyme. mdpi.comnih.gov

Molecular Docking predicts the preferred orientation of the substrate when bound to the enzyme's active site, identifying key interactions like hydrogen bonds and electrostatic contacts.

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-substrate complex, showing how the protein and ligand move and adapt to each other over time, revealing the stability of binding modes and conformational changes necessary for catalysis.

Studies on the broader thiolase family reveal a conserved catalytic mechanism. proteopedia.org The active site contains a catalytic triad, typically involving Cysteine, Histidine, and Asparagine residues. proteopedia.orgnih.gov The substrate, 3-oxoadipyl-CoA, is positioned within the active site through a network of interactions.

Table 3: Key Residues and Interactions in a 3-Oxoadipyl-CoA Thiolase Active Site
Residue (Typical)Role in Catalysis/BindingType of Interaction
Cys90 (E. coli)Catalytic NucleophileForms a covalent thioester intermediate with the substrate. uniprot.org
His357 (E. coli)General Base/AcidActivates the Cys nucleophile and protonates the leaving group. proteopedia.orguniprot.org
Asn325 (homologs)Oxyanion HoleStabilizes the negative charge on the tetrahedral intermediate via H-bonding.
Gly389 (homologs)Oxyanion HoleProvides a backbone N-H group to stabilize the tetrahedral intermediate.
Arginine/Lysine (B10760008) residuesBinding PocketForm salt bridges with the carboxylate group of the adipyl moiety.

These simulations show that the flexible tail of the substrate is accommodated in a tunnel, while the reactive β-keto group is precisely positioned near the catalytic Cysteine residue for nucleophilic attack.

The chemical behavior and biological activity of this compound and its derivatives are heavily influenced by their three-dimensional shape or conformation. The molecule is not rigid; rotation can occur around its numerous single bonds, leading to various spatial arrangements (conformers).

A critical aspect of its structure is keto-enol tautomerism , where the molecule can exist in equilibrium between the ketone form and one of several possible enol forms. frontiersin.orgcomporgchem.com Computational methods can accurately predict the relative stabilities of these tautomers and the energy barriers for their interconversion. orientjchem.orgnih.gov In most solvents, the keto form of simple β-keto esters is favored, but the enol form, stabilized by an internal hydrogen bond, is crucial for its reactivity as a nucleophile.

Beyond tautomerism, the flexibility of the six-carbon backbone allows for multiple conformers. Conformational analysis, often performed using molecular mechanics or DFT calculations, involves systematically rotating dihedral angles along the carbon chain (C2-C3, C3-C4, C4-C5) to find low-energy structures. The most stable conformers tend to adopt staggered (anti or gauche) arrangements to minimize steric hindrance.

Table 4: Calculated Relative Energies of Representative Conformations of this compound (Keto Form)
Conformer DescriptionKey Dihedral Angle(s)Relative Energy (kcal/mol)Notes
Extended (all-anti)C2-C3-C4-C5 ≈ 180°0.0 (Reference)Most stable linear conformation, minimizes steric clashes.
Gauche-GaucheC2-C3-C4-C5 ≈ ±60°+0.8 to +1.5Slightly higher in energy due to steric interactions.
Keto TautomerN/A0.0 (Reference in polar solvent)Generally the most stable tautomer in solution. orientjchem.org
Enol Tautomer (Z, H-bonded)N/A+1 to +3Stabilized by an intramolecular hydrogen bond. More stable in gas phase/nonpolar solvents.

Note: Relative energies are illustrative and depend strongly on the level of theory and solvent model used in the calculation. The enol form is critical for the molecule's role as a nucleophile.

Emerging Research Directions and Future Perspectives for Dimethyl 3 Oxoadipate

Development of Novel Synthetic Strategies

The synthesis of Dimethyl 3-oxoadipate (B1233008) has traditionally relied on established organic chemistry reactions. However, the future of its production is geared towards more efficient, selective, and environmentally benign methods.

Recent research has focused on chemoenzymatic and biocatalytic approaches that promise higher yields and stereoselectivity under milder reaction conditions. These methods often utilize enzymes or whole-cell systems to catalyze key steps in the synthetic pathway, reducing the need for harsh reagents and minimizing byproduct formation.

Synthetic StrategyCatalyst/SystemKey AdvantagesPotential Challenges
Chemoenzymatic Synthesis Lipases, EsterasesHigh selectivity, mild reaction conditions, potential for chiral resolutionEnzyme stability and cost, substrate specificity
Biocatalytic Synthesis Engineered microorganismsUse of renewable feedstocks, integrated multi-step synthesisMetabolic pathway optimization, product toxicity to cells
Homogeneous Catalysis Transition metal complexesHigh efficiency and turnover numbersCatalyst recovery and reuse, metal contamination of product
Heterogeneous Catalysis Supported metal catalysts, solid acids/basesEase of catalyst separation, potential for continuous processesCatalyst deactivation, mass transfer limitations

Detailed research findings indicate that the use of immobilized enzymes in continuous flow reactors could significantly improve the economic viability of chemoenzymatic routes. Furthermore, metabolic engineering of microorganisms to overproduce precursors of Dimethyl 3-oxoadipate from simple carbon sources is a promising avenue for sustainable and large-scale biocatalytic production.

Expanded Industrial and Biotechnological Applications

The unique chemical structure of this compound, featuring both ester and ketone functionalities, makes it a versatile platform molecule for a range of applications.

In the realm of polymer chemistry, this compound is being explored as a monomer for the synthesis of novel polyesters and polyamides. These materials could exhibit enhanced biodegradability and desirable thermal and mechanical properties, making them suitable for applications in biodegradable plastics, fibers, and resins.

From a biotechnological perspective, the metabolic pathways involving the analogous 3-oxoadipate are being harnessed for the production of valuable chemicals. Engineered microbial strains can be designed to convert renewable feedstocks into 3-oxoadipate, which can then be chemically or enzymatically converted to this compound. This opens up possibilities for the bio-based production of a variety of chemicals.

Application AreaSpecific UseKey Benefits
Polymer Industry Monomer for biodegradable polyesters and polyamidesImproved biodegradability, tunable material properties
Fine Chemicals Precursor for pharmaceuticals and agrochemicalsVersatile chemical handle for further modification
Biotechnology Platform chemical from renewable resourcesSustainable production route, potential for diverse downstream products

Interdisciplinary Research at the Chemistry-Biology Interface

The study of this compound provides a fertile ground for interdisciplinary research, bridging the gap between chemistry and biology. A key area of investigation is its role and the role of its parent acid, 3-oxoadipic acid, in microbial metabolism, particularly in the degradation of aromatic compounds through the 3-oxoadipate pathway doaj.org.

Understanding the enzymes and regulatory networks involved in this pathway can provide valuable insights for the development of bioremediation strategies and the biocatalytic production of chemicals. For instance, the enzymes of the 3-oxoadipate pathway can be exploited for the synthesis of specialty chemicals and pharmaceutical intermediates.

Research AreaFocusPotential Impact
Metabolic Engineering Engineering microbes for enhanced production of 3-oxoadipateSustainable production of platform chemicals
Enzyme Technology Characterization and application of enzymes from the 3-oxoadipate pathwayDevelopment of novel biocatalysts for green chemistry
Bioremediation Understanding the microbial degradation of aromatic pollutantsDevelopment of effective strategies for environmental cleanup
Synthetic Biology Design and construction of novel metabolic pathwaysCreation of new routes to valuable molecules

Sustainable Production Methodologies

The principles of green chemistry are increasingly influencing the production of chemicals, and this compound is no exception. Future research will undoubtedly focus on developing sustainable and environmentally friendly production methods.

This includes the utilization of renewable feedstocks, such as lignocellulosic biomass, for conversion into this compound. Biorefinery concepts, where biomass is fractionated and converted into a variety of value-added products, could integrate the production of this compound.

Sustainability AspectApproachKey Goals
Feedstock Use of renewable biomassReduce reliance on fossil fuels
Catalysis Development of green catalysts (e.g., biocatalysts, solid acids)Minimize waste and energy consumption
Process Implementation of continuous flow and integrated processesImprove efficiency and reduce footprint
Solvents Use of green solvents or solvent-free conditionsReduce environmental impact

Advanced Analytical Methodologies for Complex Matrices

As the applications of this compound expand, so does the need for robust and sensitive analytical methods for its detection and quantification in various complex matrices, such as industrial process streams, environmental samples, and biological systems.

Current research is focused on the development of advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the separation and identification of this compound.

Moreover, the development of novel sensors and in-situ monitoring techniques could provide real-time data on the concentration of this compound in industrial processes, enabling better process control and optimization.

Analytical TechniqueApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification in volatile matricesHigh sensitivity and selectivity
High-Performance Liquid Chromatography (HPLC) Analysis in aqueous and non-volatile samplesVersatility in separation modes
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessmentProvides detailed structural information
In-situ Spectroscopy (e.g., Raman, IR) Real-time process monitoringNon-destructive and provides immediate feedback

Q & A

Basic: What is the role of dimethyl 3-oxoadipate in microbial catabolic pathways?

This compound is a key intermediate in the 3-oxoadipate pathway, which enables microorganisms to degrade aromatic compounds like hydroxybenzoates and phenolic pollutants. This pathway converts substrates into acetyl-CoA and succinyl-CoA, which feed into the TCA cycle for energy production. In Candida parapsilosis and Pseudomonas spp., the pathway involves two branches: the catechol branch (for phenol degradation) and the hydroxyhydroquinone (HHQ) branch (for resorcinol/hydroquinone degradation). Enzymes such as 3-oxoadipate CoA-transferase (subunits A/B) and thiolase catalyze critical steps .

Methodological Insight : To confirm pathway activity, researchers can monitor substrate-dependent induction of genes (e.g., MNX1, GDX1) via RT-qPCR and measure enzymatic activities (e.g., CoA-transferase kinetics) using spectrophotometric assays .

Basic: Which model organisms are commonly used to study the 3-oxoadipate pathway?

Candida parapsilosis and Pseudomonas spp. (e.g., P. putida, P. knackmussii) are primary models. C. parapsilosis is notable for its dual 3-oxoadipate and gentisate pathways, allowing comparative studies of hydroxyaromatic degradation. Pseudomonas strains are used for structural and kinetic analyses of pathway enzymes (e.g., 3-oxoadipyl-CoA thiolase) due to their well-characterized genetic tools .

Methodological Insight : For genetic manipulation, use knockout mutants (e.g., Δotf1 in C. parapsilosis) to assess transcriptional regulation or substrate specificity .

Advanced: How can transcriptomic and proteomic approaches resolve substrate-specific regulation of the 3-oxoadipate pathway?

In C. parapsilosis, transcriptome and proteome profiling revealed that 4-hydroxybenzoate and 3-hydroxybenzoate induce distinct clusters of genes (e.g., MNX1 for 4-hydroxybenzoate vs. GDX1 for gentisate). These substrates upregulate peroxisome biogenesis, β-oxidation, and glyoxylate cycle genes, indicating metabolic rewiring. However, hydroquinone (same pathway as 4-hydroxybenzoate) shows divergent expression profiles, suggesting additional regulators like bicarbonate ions or unknown transcription factors .

Methodological Insight : Combine RNA-seq with LC-MS/MS proteomics to correlate mRNA and protein levels. Use chromatin immunoprecipitation (ChIP) to identify transcription factor binding sites (e.g., OTF1 in C. parapsilosis) .

Advanced: What structural and kinetic features distinguish 3-oxoadipate CoA-transferase isoforms across species?

In Pseudomonas sp. B13, 3-oxoadipate CoA-transferase is a heterotetramer (A₂B₂; subunits ~32.9 kDa and 27 kDa) with a pH optimum of 8.4 and Kₘ values of 0.4 mM (3-oxoadipate) and 0.2 mM (succinyl-CoA). It shows no activity toward chlorinated analogs (e.g., 2-chloro-3-oxoadipate). In contrast, C. albicans homologs (e.g., CatI/J) share <30% sequence identity with bacterial isoforms, suggesting evolutionary divergence in substrate specificity .

Methodological Insight : Purify enzymes via heat treatment and column chromatography (e.g., phenyl-Sepharose, Superose 6). Use Michaelis-Menten kinetics and X-ray crystallography to resolve active-site residues .

Advanced: How do evolutionary gene losses shape substrate utilization in Candida species?

C. albicans lacks the gentisate pathway and hydroxybenzoate transporters (e.g., HBT1/2), restricting it to hydroxybenzene degradation. In contrast, C. parapsilosis retains these genes but lost the catechol branch, preventing phenol utilization. Phylogenetic analysis suggests ancestral Saccharomycotina had both pathways, with lineage-specific gene losses driving metabolic specialization .

Methodological Insight : Perform comparative genomics using tools like OrthoFinder to identify conserved/clade-specific genes. Validate functional losses via growth assays on selective media (e.g., phenol vs. 4-hydroxybenzoate) .

Advanced: What experimental strategies address contradictions in enzyme localization data?

In C. parapsilosis, Mnx1p (3-oxoadipate pathway) is cytosolic, while Mnx2p (gentisate pathway) shifts to mitochondria under substrate induction. Discrepancies arise from fixation artifacts or antibody cross-reactivity. To resolve this, use live-cell imaging with fluorescent tags (e.g., GFP fusions) and subcellular fractionation coupled with activity assays .

Methodological Insight : Combine confocal microscopy with organelle-specific markers (e.g., mito-RFP) and validate via Western blotting of fractionated extracts .

Advanced: How can metabolic flux analysis elucidate connections between the 3-oxoadipate pathway and central metabolism?

Stable isotope tracing (e.g., ¹³C-labeled 4-hydroxybenzoate) in C. parapsilosis reveals that 3-oxoadipate-derived succinyl-CoA enters the TCA cycle, while acetyl-CoA fuels the glyoxylate cycle. Flux balance analysis (FBA) models can predict carbon partitioning under varying substrate conditions .

Methodological Insight : Use GC-MS to track ¹³C incorporation into TCA intermediates. Pair with genome-scale metabolic models (e.g., Yeast8) to simulate flux distributions .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.